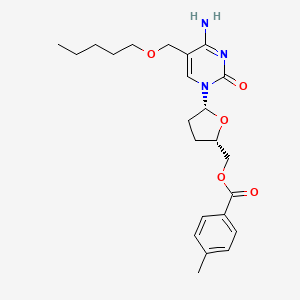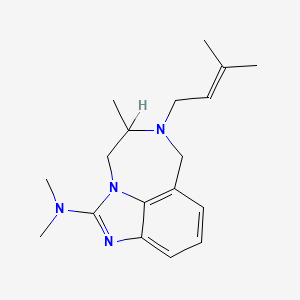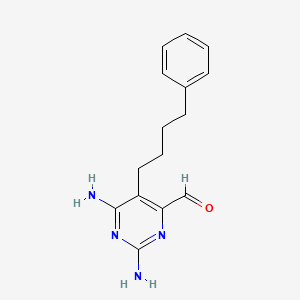
4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- is an organic compound with the molecular formula C15H18N4O This compound features a pyrimidine ring substituted with amino groups at positions 2 and 6, a carboxaldehyde group at position 4, and a phenylbutyl group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino groups, the carboxaldehyde group, and finally the phenylbutyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: 4-Pyrimidinecarboxylic acid, 2,6-diamino-5-(4-phenylbutyl)-
Reduction: 4-Pyrimidinemethanol, 2,6-diamino-5-(4-phenylbutyl)-
Substitution: Products vary based on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-methylbutyl)-
- 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-ethylbutyl)-
Uniqueness: 4-Pyrimidinecarboxaldehyde, 2,6-diamino-5-(4-phenylbutyl)- is unique due to the presence of the phenylbutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its solubility and stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
17005-34-4 |
|---|---|
Molekularformel |
C15H18N4O |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2,6-diamino-5-(4-phenylbutyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C15H18N4O/c16-14-12(13(10-20)18-15(17)19-14)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H4,16,17,18,19) |
InChI-Schlüssel |
ZYSUCKDURHLPJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC2=C(N=C(N=C2N)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



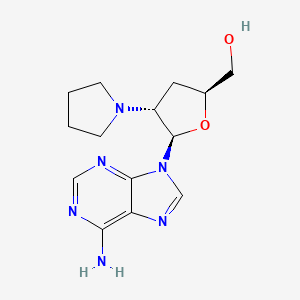
![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
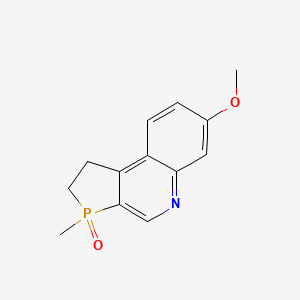
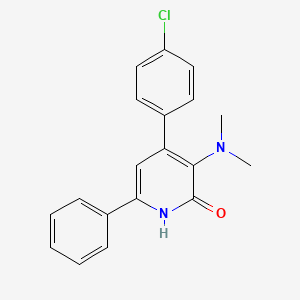
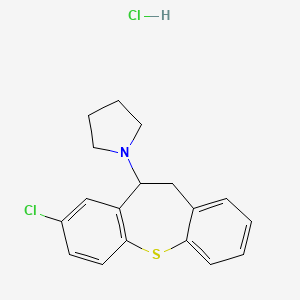
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
